

# Technical Guide: 4-Chloro-2-methylfuro[2,3-d]pyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-2-methylfuro[2,3-d]pyrimidine

Cat. No.: B13006386

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CAS Number: 957261-73-3 (Referenced for the specific 2-methyl analog; verify against specific supplier batches as isomer variations exist). Molecular Formula:  $C_7H_5ClN_2O$  Molecular Weight: 168.58 g/mol

## Executive Summary

**4-Chloro-2-methylfuro[2,3-d]pyrimidine** is a high-value heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere of the purine and quinazoline ring systems. Its structural significance lies in the fusion of the electron-rich furan ring with the electron-deficient pyrimidine ring. This "push-pull" electronic character, combined with the reactive C4-chloro substituent, makes it an ideal electrophilic core for constructing ATP-competitive kinase inhibitors, adenosine receptor antagonists, and microtubule targeting agents.

This guide provides a comprehensive technical breakdown of the compound's synthesis, reactivity profile, and application in drug discovery, moving beyond basic descriptions to actionable, field-tested protocols.

## Chemical Profile & Properties[1][2][3][4][5][6][7][8]

[9]

| Property       | Specification                          | Technical Note   |
|----------------|--|--|
| IUPAC Name     | 4-Chloro-2-methylfuro[2,3-d]pyrimidine | The [2,3-d] fusion indicates the furan oxygen is adjacent to the pyrimidine C5, distinct from the [3,2-d] isomer.  |
| Physical State | Crystalline Solid                      | Typically off-white to pale yellow.  |
| Solubility     | DMSO, DMF, DCM, Chloroform             | Limited solubility in water; hydrolytically unstable in acidic aqueous media over time.  |
| Reactivity     | High Electrophilicity at C4            | The C4-Cl bond is highly activated for S <sub>N</sub> Ar reactions due to the inductive effect of N3 and the lack of electron donation from the furan oxygen into the C4 center. |
| Storage        | -20°C, Desiccated                      | Moisture sensitive. The C4-chloro group can hydrolyze to the pyrimidinone (tautomer) upon prolonged exposure to atmospheric moisture.  |

## Synthesis Strategy: The "De Novo" Construction

While 4-chlorofuro[2,3-d]pyrimidine cores can be purchased, the 2-methyl variant often requires de novo synthesis to ensure high purity and regiochemical fidelity. The most robust route involves the cyclization of a 2-aminofuran-3-carbonitrile precursor with a C2-donor (acetamide).

## Step-by-Step Protocol

## Phase 1: Construction of the Pyrimidinone Core

Rationale: Direct chlorination of a pyrimidine ring is difficult. The standard approach is to build the 4-hydroxy (pyrimidinone) intermediate, which serves as the substrate for chlorodehydration.

- Reagents: 2-Amino-3-cyanofuran (1.0 eq), Acetamidine Hydrochloride (1.5 eq), Sodium Ethoxide (NaOEt) or DBU (2.0 eq), Ethanol (anhydrous).
- Procedure:
  - Dissolve 2-amino-3-cyanofuran in anhydrous ethanol under N<sub>2</sub> atmosphere.
  - Add Acetamidine HCl and the base (NaOEt).
  - Reflux the mixture for 6–12 hours. The acetamidine acts as the C-N-C fragment donor, closing the pyrimidine ring and incorporating the 2-methyl group simultaneously.
  - Mechanism:<sup>[1][2][3][4][5]</sup> Nucleophilic attack of the furan amine on the acetamidine nitrile carbon, followed by intramolecular cyclization onto the cyano group.
- Workup: Cool to room temperature. Neutralize with dilute acetic acid to precipitate the product, 2-methylfuro[2,3-d]pyrimidin-4(3H)-one. Filter and dry.

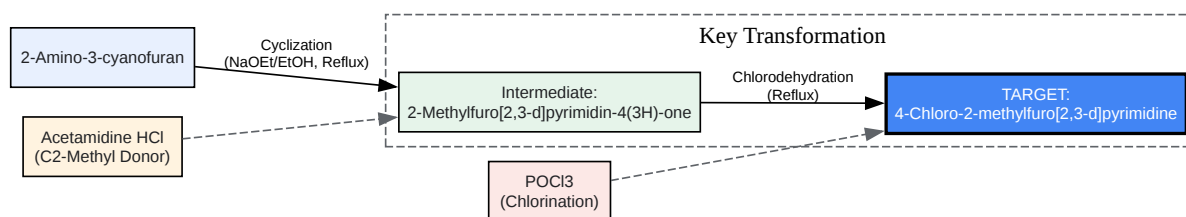
## Phase 2: Chlorodehydration (The Activation Step)

Rationale: Converting the tautomeric hydroxyl/carbonyl group to a chloride creates the leaving group necessary for subsequent medicinal chemistry couplings.

- Reagents: 2-methylfuro[2,3-d]pyrimidin-4(3H)-one (Intermediate from Phase 1), Phosphorus Oxychloride (POCl<sub>3</sub>) (excess, solvent/reagent), N,N-Dimethylaniline (catalytic).
- Procedure:
  - Suspend the dried pyrimidinone in neat POCl<sub>3</sub> (approx. 5–10 mL per gram of substrate).
  - Add catalytic N,N-dimethylaniline (accelerates the formation of the dichlorophosphate intermediate).

- Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the reaction proceeds to the chlorinated product.
- Workup (Critical Safety Step):
  - Remove excess POCl<sub>3</sub> under reduced pressure (rotary evaporator with a caustic trap).
  - Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic hydrolysis of residual phosphoryl chlorides).
  - Extract immediately with Dichloromethane (DCM). Do not let the product sit in acidic aqueous solution to prevent hydrolysis back to the starting material.
  - Wash organic layer with saturated NaHCO<sub>3</sub> and brine. Dry over MgSO<sub>4</sub>.
  - Yield: **4-Chloro-2-methylfuro[2,3-d]pyrimidine**.<sup>[6]</sup>

## Synthesis Logic Diagram



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Caption: Two-step de novo synthesis converting the furan precursor to the active chloropyrimidine core via a pyrimidinone intermediate.

## Reactivity & Derivatization: The S<sub>N</sub>Ar Gateway

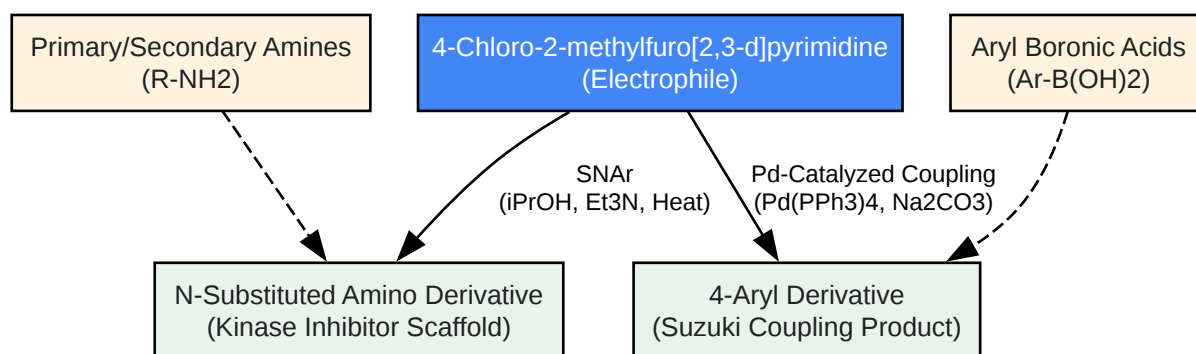
The utility of **4-Chloro-2-methylfuro[2,3-d]pyrimidine** lies in its reactivity toward nucleophiles. The C4 position is highly electrophilic, allowing for rapid Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).

## Mechanism of Action

The nitrogen atoms at positions 1 and 3 withdraw electron density from the C4 carbon. The chlorine atom, being a good leaving group, facilitates attack by amines, thiols, or alkoxides.

- Primary Reaction: S<sub>N</sub>Ar with primary/secondary amines.
- Conditions:
  - Solvent: Isopropanol, n-Butanol, or DMF.
  - Base: Triethylamine or DIPEA (to scavenge HCl).
  - Temperature: 60°C – 100°C.
- Self-Validating Check: The reaction progress can be monitored by TLC (the product is usually more polar and fluorescent than the chloro-starting material) or LCMS (mass shift: M - 35 + amine mass).

## Derivatization Workflow



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Caption: Divergent synthesis pathways: S<sub>N</sub>Ar for amino-linkages (common in kinase inhibitors) and Pd-coupling for carbon-carbon bond formation.

## Medicinal Chemistry Applications

### Kinase Inhibition (Bioisostere Strategy)

The furo[2,3-d]pyrimidine scaffold is a classical bioisostere of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and quinazoline cores found in drugs like Gefitinib or Lapatinib.

- **Binding Mode:** The N1 and N3 nitrogens in the pyrimidine ring typically form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
- **2-Methyl Role:** The methyl group at C2 often fits into a small hydrophobic pocket (the "gatekeeper" region or solvent front), improving selectivity against kinases that lack this space.

## Adenosine Receptor Antagonists

Substituted furo[2,3-d]pyrimidines have shown affinity for A2A and A3 adenosine receptors. The 4-amino substitution pattern is critical for receptor docking.

## Safety & Handling (MSDS Highlights)

- **Hazard Statements:** H314 (Causes severe skin burns and eye damage - due to hydrolysis to HCl), H302 (Harmful if swallowed).
- **Handling:**
  - **Moisture Control:** Strictly handle under inert atmosphere (Argon/Nitrogen) if storing for long periods.
  - **Hydrolysis Risk:** Upon contact with water/mucous membranes, the compound releases HCl. Use a fume hood and acid-resistant gloves.
- **Spill Protocol:** Neutralize with sodium bicarbonate or lime before disposal. Do not wash down drains without neutralization.

## References

- **Synthesis of Furo[2,3-d]pyrimidines:** Title: Synthesis and biological evaluation of novel furo[2,3-d]pyrimidine derivatives. Source: Journal of Heterocyclic Chemistry (General reference for scaffold synthesis). Context: Describes the cyclization of 2-aminofuran-3-carbonitriles with amidines.
- **Medicinal Chemistry (Kinase Inhibitors)**

- Title: Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents.[7]
- Source:Journal of Medicinal Chemistry, 2016.[1]
- URL:[[Link](#)]
- Relevance: While focusing on the 5-methyl isomer, this paper details the identical SNAr chemistry and biological rationale for the furo[2,3-d]pyrimidine scaffold.
- Title: **4-Chloro-2-methylfuro[2,3-d]pyrimidine** (CAS 957261-73-3).

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- To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-methylfuro[2,3-d]pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:

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